molecular formula C16H17NO B1419171 {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol CAS No. 1157346-58-1

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol

Cat. No.: B1419171
CAS No.: 1157346-58-1
M. Wt: 239.31 g/mol
InChI Key: MBOADLZQKQDTDV-UHFFFAOYSA-N
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Description

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar indole derivatives, it can be inferred that this compound likely interacts with its targets by binding to them, thereby influencing their function . This interaction can result in changes to the cellular processes controlled by these targets, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, they have been associated with antiviral activity, suggesting an impact on viral replication pathways

Pharmacokinetics

A related compound, chf3381, has been studied, and its pharmacokinetics were described using a multicompartment model with time-dependent clearance . The estimated pharmacokinetic parameters were clearance (CL), volume of distribution (V), intercompartmental clearance (Q), peripheral volume of distribution (Vp), and absorption rate constant (ka) . These parameters could potentially provide insight into the pharmacokinetics of {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, but direct studies on this compound are needed for accurate information.

Result of Action

Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, they have been linked to antiviral activity, indicating that they may interfere with viral replication at the molecular level .

Action Environment

For instance, aspects of the built environment, the social environment, the physico-chemical environment, and the lifestyle/food environment can all influence the risk of type 2 diabetes

Biological Activity

The compound {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, also known as 3-(2,3-dihydro-1H-inden-2-ylamino)phenylmethanol, is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure incorporates an indene moiety and an amino group, which may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H17NO
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : 3-(2,3-dihydro-1H-inden-2-ylamino)phenylmethanol
  • CAS Number : 1157346-58-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of proteins, while the indene moiety may participate in π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in cancer cell lines. A study demonstrated that derivatives with indene structures could enhance caspase activity in breast cancer cells (MDA-MB-231), indicating their role as potential anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar compounds have exhibited significant antibacterial and antifungal activity against various strains. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 0.0048 mg/mL to 0.039 mg/mL against E. coli and C. albicans . While specific data on this compound is limited, its structural analogs suggest a promising antimicrobial profile.

Case Studies

StudyFindingsReference
Anticancer EvaluationInduced apoptosis in MDA-MB-231 cells; enhanced caspase activity (up to 1.57 times)
Antimicrobial ScreeningRelated compounds showed MIC values as low as 0.0048 mg/mL against E. coli

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including reductive amination techniques. This compound serves as a versatile building block for creating diverse chemical libraries aimed at drug discovery and material science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A key route involves reductive amination using NaBH₃CN in MeOH/AcOH (0.3 M) under stirring for 16 hours, as demonstrated for structurally related compounds . Optimization includes adjusting stoichiometry (e.g., 3:1 molar ratio of NaBH₃CN to substrate) and solvent polarity. For Pd-catalyzed coupling reactions (e.g., indole derivatives), silica gel chromatography (5% hexanes in DCM) achieves >60% purity . Monitor intermediates via TLC and optimize temperature (room temperature vs. reflux) to suppress side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methanol protons (δ 4.5–5.0 ppm). The dihydroindenyl group shows multiplet splitting at δ 2.5–3.5 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragments .

Q. How can researchers evaluate the antimicrobial activity of this compound, and what controls are necessary?

  • Methodological Answer : Perform agar dilution or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Minimum inhibitory concentration (MIC) values <100 µg/mL indicate promising activity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and chemical reactivity of this compound?

  • Methodological Answer : Use Gaussian-03 with the B3LYP/6-31G(d,p) basis set to calculate:

  • HOMO-LUMO energy gaps (predicting charge transfer).
  • Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
  • Global reactivity descriptors (e.g., electronegativity, chemical hardness) derived from ionization potential and electron affinity .

Q. What strategies resolve stereoisomers during synthesis, and how is chiral purity assessed?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers. Diastereomers are resolved via semipreparative HPLC (e.g., C18, gradient elution) .
  • Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess.
  • X-ray Crystallography : Assign absolute configuration using SHELXL-refined structures .

Q. How is X-ray crystallography with SHELX software applied to determine crystal packing and hydrogen-bonding patterns?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Index reflections with SHELXD .
  • Refinement : SHELXL refines anisotropic displacement parameters. Analyze hydrogen bonds (e.g., O–H···N) using Mercury software. Graph-set analysis (e.g., R₂²(8) motifs) classifies intermolecular interactions .

Q. What pharmacodynamic models link systemic concentrations of this compound to target inhibition in cancer xenografts?

  • Methodological Answer : Use indirect response models to correlate plasma concentrations (e.g., 3–5 µM for tumor stasis) with biomarker inhibition (e.g., pMEK1 IC₅₀ = 3.06 µM). Fit tumor volume data to estimate Hill coefficients (>8) and thresholds (>60% pMEK1 inhibition for efficacy) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Variability : Standardize cell lines (e.g., A375 melanoma vs. Colo205 colon cancer) and incubation times .
  • Compound Purity : Verify via HPLC and NMR; impurities >5% may skew results .
  • Computational Validation : Recalculate DFT parameters (e.g., solvation models) to reconcile reactivity predictions .

Properties

IUPAC Name

[3-(2,3-dihydro-1H-inden-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-11-12-4-3-7-15(8-12)17-16-9-13-5-1-2-6-14(13)10-16/h1-8,16-18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOADLZQKQDTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol

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